molecular formula C10H12N2O2 B8630888 4-(3-Azetidinyloxy)benzamide

4-(3-Azetidinyloxy)benzamide

Cat. No.: B8630888
M. Wt: 192.21 g/mol
InChI Key: ZVNLVGSOTLHXCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Significance of Benzamide (B126) Scaffolds in Modern Chemical Science

Overview of Benzamide Derivatives in Research and Development

Benzamide derivatives are a vast and versatile class of compounds extensively studied in research and development. taylorandfrancis.comresearchgate.net Their utility spans from being fundamental building blocks in organic synthesis to forming the core of complex pharmaceutical agents. researchgate.netmdpi.com In the realm of medicinal chemistry, benzamide derivatives have been investigated for a wide array of applications. researchgate.netnih.gov For instance, certain benzamide derivatives are known to act as histone deacetylase (HDAC) inhibitors, a class of compounds being explored for their potential in oncology. taylorandfrancis.comnih.gov The development of compounds like Chidamide, a benzamide HDAC inhibitor, underscores the real-world impact of research in this area. taylorandfrancis.com Furthermore, the adaptability of the benzamide scaffold allows for systematic modifications, enabling researchers to fine-tune the properties of derivatives for specific applications, such as developing glucokinase activators or sigma-1 protein ligands. researchgate.netnih.gov

Benzamide Compounds as Integral Motifs in Diverse Chemical Applications

The integral nature of the benzamide motif is evident in its widespread presence across various chemical applications. Beyond medicinal chemistry, benzamides are utilized in the development of agrochemicals, such as fungicides. jst.go.jp The amide bond within the benzamide structure is particularly noteworthy for its stability and its ability to participate in hydrogen bonding, which are crucial for molecular recognition and binding to biological targets. researchgate.netmdpi.com This has led to their incorporation into multi-targeted compounds designed to interact with several biological entities simultaneously. mdpi.combohrium.com The inherent chemical reactivity and stability of the benzamide core make it an attractive starting point for the synthesis of more complex molecules, solidifying its role as a fundamental motif in the chemical sciences. researchgate.netresearchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H12N2O2

Molecular Weight

192.21 g/mol

IUPAC Name

4-(azetidin-3-yloxy)benzamide

InChI

InChI=1S/C10H12N2O2/c11-10(13)7-1-3-8(4-2-7)14-9-5-12-6-9/h1-4,9,12H,5-6H2,(H2,11,13)

InChI Key

ZVNLVGSOTLHXCN-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)OC2=CC=C(C=C2)C(=O)N

Origin of Product

United States

Synthetic Methodologies for 4 3 Azetidinyloxy Benzamide and Analogous Compounds

Strategies for Azetidine (B1206935) Ring Construction in Complex Molecules

The four-membered nitrogen-containing heterocycle, azetidine, is a valuable structural motif in medicinal chemistry. researchgate.net However, its synthesis can be challenging due to the inherent ring strain. acs.org Over the years, numerous methods have been developed to overcome this hurdle, ranging from classical cyclization reactions to modern photocatalyzed and transition-metal-catalyzed approaches. acs.orgrsc.org

Photocatalyzed Azetidine Synthesis and Predictive Computational Models for Reaction Pathways

Visible-light photocatalysis has emerged as a powerful tool for the synthesis of azetidines. chemrxiv.org One notable approach is the aza Paternò-Büchi reaction, which involves the [2+2] photocycloaddition of an imine and an alkene. researchgate.net This method provides a direct and atom-economical route to functionalized azetidines. researchgate.net For instance, researchers have utilized an iridium(III) photocatalyst to activate 2-isoxazoline-3-carboxylates for reaction with alkenes, yielding a variety of azetidine structures. rsc.org

A significant advancement in this area is the use of computational models to predict the feasibility and outcome of these photocatalyzed reactions. mit.edu By calculating the frontier orbital energies of the reactants in their excited states, chemists can pre-screen potential substrate pairs and identify those most likely to react successfully. mit.edu This predictive capability accelerates the discovery of new synthetic routes and expands the accessible range of azetidine derivatives. mit.edu For example, computational models have accurately predicted successful reactions between various alkenes and oximes to form azetidines, including derivatives of known drug compounds. mit.edu

Another innovative photocatalytic method involves the radical strain-release (RSR) of azabicyclo[1.1.0]butanes (ABBs). researchgate.netchemrxiv.org This strategy employs an organic photosensitizer to generate radical intermediates that are then trapped by the strained ABB, leading to the formation of densely functionalized azetidines in a single step. researchgate.netchemrxiv.org Density functional theory (DFT) calculations have been instrumental in understanding the reaction mechanism, confirming the exergonic nature of the energy transfer process between the photocatalyst and the sulfonylimine precursors. chemrxiv.org

Base-Promoted C2 Metallation and Electrophilic Trapping for Azetidine Derivatives

The direct functionalization of a pre-formed azetidine ring offers a versatile strategy for synthesizing complex derivatives. researchgate.net Base-promoted C2 metallation, specifically α-lithiation, followed by trapping with an electrophile, is a key method for introducing substituents at the C2 position of the azetidine ring. mdpi.comuniba.it The success of this approach often depends on the nature of the N-substituent on the azetidine. mdpi.comuniba.it Electron-withdrawing groups, such as Boc (tert-butoxycarbonyl), facilitate exclusive α-lithiation, enabling the synthesis of a wide array of C2-functionalized azetidines. mdpi.comuniba.it

Recent studies have explored the stereoselective C2-lithiation of N-protected azetidines, shedding light on the structural factors that govern the reaction's regio- and stereoselectivity. mdpi.comuniba.it For instance, the lithiation of enantiomerically enriched N-alkyl 2-oxazolinylazetidines has been shown to proceed with high stereoselectivity, yielding 2,2-disubstituted azetidines. uniba.it The configurational stability of the resulting lithiated intermediate is a crucial factor, and in some cases, a dynamic equilibrium between diastereomeric lithiated species has been observed and supported by FT-IR analysis and DFT calculations. mdpi.comuniba.it

Modern Approaches Including Ring Contractions, Cycloadditions, C–H Activations, and Cross-Couplings for Azetidines

The synthetic chemist's toolbox for constructing azetidines has been significantly enriched by a variety of modern synthetic methods. rsc.orgresearchgate.net These include:

Ring Contractions: This strategy involves the transformation of a larger ring system into the four-membered azetidine ring. One example involves the formation of a π-allyl palladium complex from a precursor, which then undergoes nucleophilic attack by a nitrogen atom to form the azetidine ring. acs.org

Cycloadditions: Beyond the previously mentioned aza Paternò-Büchi reaction, other cycloaddition strategies are employed. For example, rhodium(I)-catalyzed oxygenative [2+2] cycloaddition of terminal alkynes and imines has been used to synthesize 2-azetidinones (β-lactams), which can subsequently be reduced to azetidines. rsc.org

C–H Activations: This powerful technique allows for the direct functionalization of carbon-hydrogen bonds, offering a more atom- and step-economical approach to azetidine synthesis. rsc.orgresearchgate.net

Cross-Couplings: Transition metal-catalyzed cross-coupling reactions are instrumental in forming new carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex azetidine derivatives. rsc.orgresearchgate.net For instance, methods have been developed for the stereoselective addition of organolithium reagents to N-alkyl-oxazolinylazetidines. rsc.org

Advanced Amide Bond Formation Techniques for Benzamide (B126) Scaffolds

The benzamide moiety is a ubiquitous feature in pharmaceuticals and other biologically active molecules. researchgate.net The formation of the amide bond, typically through the coupling of a carboxylic acid and an amine, is a fundamental transformation in organic synthesis. google.com

Direct Condensation Methods of Benzoic Acids and Amines for Benzamide Derivatives

One effective method utilizes B(OCH2CF3)3, derived from boric acid and 2,2,2-trifluoroethanol, as a reagent for the direct amidation of a wide range of carboxylic acids and amines. acs.org This protocol is operationally simple and often allows for product purification through a simple filtration, avoiding the need for chromatography. acs.org Benzoic acids, while relatively unreactive, can be successfully coupled using this method, albeit sometimes requiring higher reaction temperatures. acs.org

Another green and efficient approach involves the use of a reusable solid acid catalyst, such as a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4). researcher.liferesearchgate.net This system, combined with ultrasonic irradiation, promotes the direct condensation of benzoic acids and amines under mild conditions, offering advantages such as short reaction times and easy catalyst recovery. researcher.liferesearchgate.net

Atom-Economic Protocols for Benzamide Synthesis

Atom economy is a key principle of green chemistry, aiming to maximize the incorporation of all materials used in the synthesis into the final product. rsc.org In the context of benzamide synthesis, this means avoiding the use of stoichiometric activating agents or coupling reagents that generate significant waste.

One such atom-economic protocol involves the iridium-catalyzed hydroarylative cross-coupling of 1,1-disubstituted alkenes with benzamides. rsc.org This method allows for the formation of quaternary benzylic centers with high efficiency and addresses some of the limitations of traditional Friedel-Crafts alkylation. rsc.org

Another strategy focuses on the development of catalytic N-methyl amidation of carboxylic acids under cooperative catalysis, which is particularly valuable for synthesizing N-methyl amides, important building blocks in pharmaceuticals. researchgate.net Additionally, methods have been developed for the synthesis of secondary amides from N-(2-aminophenyl)benzamides, featuring a one-pot, two-step reaction with good atom economy where the leaving group can be recovered. rsc.org Chemoenzymatic strategies are also being explored, combining an enzymatic oxidation step with a catalyzed amidation to produce primary benzamides from benzyl (B1604629) alcohols in a one-pot process. unimi.it

Synthesis of N-Substituted Arylamides and Related Benzamide Derivatives

The formation of the amide bond is a cornerstone of organic synthesis, and numerous methods have been developed for the preparation of N-substituted arylamides and benzamide derivatives. These methods can be broadly categorized into classical and modern catalytic approaches.

A foundational method involves the condensation of a carboxylic acid with an amine. For instance, new benzamide derivatives have been synthesized by condensing 4-(aminomethyl)benzoic acid with 3-(hydroxymethyl)pyridine using 1,1'-carbonyldiimidazole (B1668759) (CDI) to form the carboxylic acid intermediate, which is then converted to an acyl chloride with oxalyl chloride. researchgate.net This activated intermediate subsequently reacts with an amine, such as 1,2-phenylenediamine, in the presence of trifluoroacetic acid to yield the final N-substituted benzamide. researchgate.net

Another common approach is the reaction of primary aromatic amines with acryloyl chloride in the presence of a base like triethylamine (B128534) to produce N-substituted acrylamides. googleapis.com While not strictly benzamides, this highlights the utility of acyl chlorides in forming amide bonds with arylamines.

Modern synthetic chemistry has introduced more advanced, metal-catalyzed techniques. A notable strategy is the direct C–H bond activation of arenes. Palladium catalysts can facilitate the reaction between readily accessible benzene (B151609) derivatives and isocyanides, where the isocyanide serves as both the carbonyl and amine source, to form a range of benzamides. rsc.org This avoids the need for pre-functionalized starting materials like aryl halides. rsc.org Other iron-mediated protocols allow for the one-pot synthesis of N-arylamides from nitroarenes and acyl halides in an aqueous medium, offering a more environmentally friendly route. rsc.org

A novel approach utilizes arenediazonium salts, which are highly reactive and environmentally safer than other arylating agents. matrixscientific.com In a copper(I) iodide-catalyzed reaction, arenediazonium salts react with primary amides to form N-aryl amides in good to excellent yields. matrixscientific.com This method proceeds via the in situ formation of an iodoarene. matrixscientific.com Hypervalent iodine reagents have also been employed to mediate an aza-Hofmann-type rearrangement of amidines, prepared from nitriles and amines, to efficiently produce N-arylamides. researchgate.net

The table below summarizes various synthetic methods for N-substituted arylamides and benzamide derivatives.

MethodStarting MaterialsKey Reagents/CatalystsProduct TypeReference
Carboxylic Acid-Amine CondensationCarboxylic Acid, AmineCDI, Oxalyl Chloride, TFAN-Substituted Benzamide researchgate.net
Acyl Chloride-Amine ReactionPrimary Aromatic Amine, Acyl ChlorideTriethylamineN-Substituted Arylamide googleapis.com
C-H Bond ActivationBenzene Derivative, IsocyanidePalladium Catalyst, OxidantBenzamide Derivative rsc.org
Reductive Cross-CouplingNitroarene, Acyl HalideIron PowderN-Arylamide rsc.org
Copper-Catalyzed ArylationArenediazonium Salt, Primary AmideCopper(I) Iodide, TBAIN-Aryl Amide matrixscientific.com
Aza-Hofmann RearrangementAmidine (from Nitrile & Amine)PhINTs (Hypervalent Iodine)N-Arylamide researchgate.net

Multi-Step Synthetic Pathways for Azetidinyloxybenzamide Structures

The synthesis of a molecule like 4-(3-azetidinyloxy)benzamide is not a single-step process but requires a well-designed multi-step pathway. ambeed.combldpharm.com This involves the sequential formation of different parts of the molecule, primarily the azetidinyloxy-aryl ether linkage and the final benzamide functional group.

Key Synthetic Steps and Considerations for Analogous Compounds

The construction of the core 4-(3-azetidinyloxy)benzoyl group typically begins with precursors such as N-Boc-3-hydroxyazetidine and a suitable para-substituted benzene ring. medchemexpress.comnih.gov The tert-butyloxycarbonyl (Boc) group is a common protecting group for the azetidine nitrogen, preventing side reactions and allowing for controlled functionalization.

A crucial step is the formation of the ether bond between the azetidine ring and the phenyl ring. A common strategy is a nucleophilic substitution reaction, such as a Williamson-type ether synthesis. In this approach, the hydroxyl group of N-Boc-3-hydroxyazetidine is first activated by converting it into a better leaving group, for example, by reacting it with methanesulfonyl chloride (MsCl) in the presence of a base like triethylamine. nih.gov The resulting mesylate can then undergo an SN2 reaction with a phenolic compound, such as 4-cyanophenol or ethyl 4-hydroxybenzoate, to form the desired aryl ether linkage. nih.gov

Alternatively, the Mitsunobu reaction provides another route where N-Boc-3-hydroxyazetidine can be directly condensed with a phenol (B47542) in the presence of triphenylphosphine (B44618) (PPh₃) and an azodicarboxylate like diisopropyl azodicarboxylate (DIAD). google.com

Once the 4-(N-Boc-azetidin-3-yloxy) moiety is attached to a precursor functional group (like a nitrile or an ester), subsequent transformations are required.

Amide Formation : If the precursor is an ester, such as ethyl 4-(N-Boc-azetidin-3-yloxy)benzoate, it is typically hydrolyzed to the corresponding carboxylic acid under basic or acidic conditions. The resulting carboxylic acid is then coupled with ammonia (B1221849) or an ammonia source using standard peptide coupling reagents (e.g., EDCI, HOBt) to form the primary benzamide. ambeed.com If the precursor is a nitrile, such as 4-(N-Boc-azetidin-3-yloxy)benzonitrile, it can be hydrolyzed, often under harsh basic or acidic conditions, to the carboxylic acid, which is then converted to the amide.

Deprotection : The final step is the removal of the Boc protecting group from the azetidine nitrogen. This is typically achieved under acidic conditions, for example, using trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an appropriate solvent, to yield the final product, this compound.

The following table outlines a representative multi-step pathway.

StepReaction TypeStarting MaterialsKey ReagentsIntermediate/ProductReference
1Ether Synthesis (Williamson-type)N-Boc-3-hydroxyazetidine, 4-Cyanophenol1. MsCl, Et₃N; 2. K₂CO₃4-(N-Boc-azetidin-3-yloxy)benzonitrile nih.gov
2Nitrile Hydrolysis4-(N-Boc-azetidin-3-yloxy)benzonitrileNaOH (aq), heat4-(N-Boc-azetidin-3-yloxy)benzoic acid fluorochem.co.uk
3Amidation4-(N-Boc-azetidin-3-yloxy)benzoic acidNH₄Cl, EDCI, HOBt, DIPEAN-Boc-4-(3-azetidinyloxy)benzamide ambeed.com
4DeprotectionN-Boc-4-(3-azetidinyloxy)benzamideTFA or HClThis compound nih.gov

Cyclization Reactions in the Formation of Related Heterocyclic Benzamide Derivatives

Cyclization reactions are powerful tools for constructing complex heterocyclic scaffolds that incorporate a benzamide motif. These reactions often utilize transition metal catalysis to achieve high efficiency and selectivity.

One prominent example is the synthesis of phenanthridinone derivatives. N-methoxy benzamides can react with benzynes in the presence of a palladium acetate (B1210297) catalyst, an organic acid, and an oxidant like K₂S₂O₈. nih.gov This process involves a palladium-catalyzed ortho-arylation of the benzamide followed by an intramolecular C-N bond formation, constructing a tricyclic ring system in a single pot. nih.gov

The electrophilic cyclization of 2-(1-alkynyl)benzamides is another key method. fluorochem.co.uk Treatment of these substrates with an electrophile like iodine monochloride (ICl) or iodine (I₂) results in a 5- or 6-membered ring. Interestingly, this cyclization occurs on the carbonyl oxygen rather than the amide nitrogen, leading to the formation of cyclic imidates, not isoindolinones as might be expected. fluorochem.co.uk The resulting cyclic imidates can be subsequently hydrolyzed to lactones. fluorochem.co.uk

Cobalt-catalyzed oxidative cyclization offers a route to isoindolone spirosuccinimides. fluorochem.co.uk In this reaction, a substituted benzamide reacts with a maleimide, assisted by an 8-aminoquinoline (B160924) directing group and a Co(OAc)₂ catalyst. The mechanism is proposed to proceed through a C-H bond activation step. fluorochem.co.uk Such cyclization strategies are vital for creating diverse and complex benzamide-containing heterocyclic derivatives for various research applications. medchemexpress.com

Systematic Modification of the Azetidinyloxy Moiety and its Impact on Biological Interactions

The azetidine ring, a saturated four-membered heterocycle, is a valuable scaffold in drug discovery. acs.org Its strained nature provides a rigid structure that can lead to improved potency and ligand efficiency. nih.gov However, this strain can also introduce chemical instability, making SAR studies crucial. nih.gov

The substitution pattern on the azetidine ring significantly influences its chemical properties and biological activity. The regioselectivity of ring-opening reactions, a potential decomposition pathway, is closely linked to the electronic effects of substituents on the azetidine ring. magtech.com.cn For instance, N-substituents are critical for stability; studies on N-linked heteroaryl azetidines have shown that linking to conjugated heteroaryls enhances chemical stability compared to other aryl substituents. nih.gov

In analogs where the azetidine ring is part of an azetidinyloxy group, substituents on the ring can impact the stability of the ether linkage and modulate interactions with biological targets. The nitrogen atom of the azetidine ring allows for a range of synthetic modifications and can serve as a basic center. nih.gov In a study of N-(1-benzhydryl-azetidin-3-yl)-benzamide derivatives, which are structurally related to the core of interest, the N-benzhydryl group on the azetidine was a key feature for dopamine (B1211576) receptor antagonism. researchgate.net The stability of the azetidine ring can be compromised by the presence of certain substituents; for example, an electron-rich phenyl C-4 substituent on a β-lactam precursor was shown to favor rearrangement over the formation of the desired azetidine. acs.org

Replacing the amide nitrogen with an azetidine amide in certain structures was found to enhance stability, as the delocalization of the nitrogen lone pair is disfavored due to increased ring strain, making the amide a poorer nucleophile for potential intramolecular decomposition reactions. nih.gov This highlights the subtle electronic effects that substituents impart on the azetidine ring's reactivity.

The azetidine ring is often used in drug design as a bioisosteric replacement for larger saturated heterocycles such as piperidine, piperazine, and morpholine. domainex.co.uk This substitution can alter physicochemical properties like lipophilicity and basicity. Replacing six-membered heterocycles with "angular" spirocyclic azetidines was found to either reduce or not affect lipophilicity, while increasing nitrogen basicity. domainex.co.uk However, the effect on water solubility is substrate-dependent and can either increase or decrease. domainex.co.uk

The synthesis of azetidines can be challenging due to ring strain, with the reduction of β-lactams being a common method. acs.org The stereochemistry of substituents on the precursor ring is typically retained during such reductions. acs.org Modifications can also involve the synthesis of functionalized azetidines through various chemical transformations, including the ring-opening of aziridines or cyclization of propanediol (B1597323) derivatives. acs.orgmdpi.com These synthetic routes allow for the introduction of diverse substituents at various positions on the azetidine ring, enabling extensive SAR exploration. acs.org For example, a general method using chiral tert-butanesulfinamides has been developed to produce a wide array of C2-substituted azetidines, including those with aryl, vinyl, and alkyl groups, which were previously difficult to access. acs.org

Structural Determinants within the Benzamide Framework for Modulatory Activity

Substituents on the phenyl ring of the benzamide moiety play a critical role in modulating biological activity. Studies on various benzamide derivatives have demonstrated that the position and electronic nature of these substituents can drastically alter target affinity. For example, research on N-(1-benzhydryl-azetidin-3-yl)-benzamide analogs as dopamine D2 and D4 receptor antagonists revealed distinct SAR trends. researchgate.net

The introduction of a bromine atom at the para- (4-) position of the benzamide ring resulted in the most potent D4 antagonist in the series, while a bromo-substituent at the ortho- (2-) position yielded the most potent D2 antagonist. researchgate.net In contrast, a meta- (3-) bromo substitution led to a significant loss of affinity for both receptors. researchgate.net This demonstrates that positional isomerism of substituents on the benzamide ring is a key determinant of both potency and selectivity. Similarly, chloro-substituents showed a preference for the ortho-position for D2 affinity and the para-position for D4 affinity. researchgate.net In other classes of benzamides, the introduction of electron-withdrawing groups has been shown to enhance potency. ontosight.ai

Table 1: Effect of Benzamide Ring Substitution on Dopamine Receptor Affinity Data sourced from a study on N-(1-benzhydryl-azetidin-3-yl)-benzamide analogs. researchgate.net

CompoundBenzamide SubstituentD2 Ki (nM)D4 Ki (nM)
5a H12698
5b 2-Bromo16134
5c 3-Bromo11401250
5d 4-Bromo13834
5e 2-Chloro28142
5f 3-Chloro256450
5g 4-Chloro12445
5h 4-Nitro13501160

The nature of the substituent group attached to the amide nitrogen is a critical determinant of biological activity and selectivity. In the parent compound, this is the 3-azetidinyl group. In related analogs, modifications at this position have profound effects. For instance, in a series of O-alkylamino-tethered salicylamides designed as anticancer agents, the structure of the amino acid linker attached to the amide nitrogen significantly influenced antiproliferative activity. nih.gov

Replacing a glycine (B1666218) linker with an L-phenylalanine linker in one derivative (compound 33b) led to a marked increase in potency against MDA-MB-231 and MCF-7 cancer cell lines. nih.gov In another case, an N-Boc protected compound with an L-phenylalanine linker (16a) was inactive, while its corresponding free amino derivative (16b) exhibited potent activity, highlighting the importance of a free amine at this position for certain targets. nih.gov These findings underscore that both the size, stereochemistry, and charge of the amide side chain are pivotal for target interaction.

Table 2: Influence of Amide Side Chain Linker on Anticancer Activity Data sourced from a study on O-alkylamino-tethered salicylamide (B354443) derivatives. nih.gov

CompoundAmide LinkerMDA-MB-231 IC50 (µM)MCF-7 IC50 (µM)
32b L-Leucine5.954.35
33b L-Phenylalanine1.401.62
34b Glycine6.379.44
16a L-Phenylalanine (N-Boc)>10>10
16b L-Phenylalanine (NH2)7.976.58

Stereochemistry is a critical factor that can dictate the biological activity and pharmacokinetics of chiral compounds. ontosight.ai The spatial arrangement of atoms can lead to differential binding at chiral protein targets. In the context of benzamide analogs, stereoisomerism can arise from chiral centers in the side chain.

Studies on benzamide derivatives as Kv1.3 ion channel blockers have shown that the stereochemistry of a substituted cyclohexane (B81311) ring attached to the benzamide core significantly affects selectivity. researchgate.net In a series of C1 carbamate (B1207046) analogs, the trans isomers consistently exhibited greater selectivity for the Kv1.3 channel over other Kv1.x family channels when compared to their corresponding cis analogs. researchgate.net For example, the trans isomer with a propyl carbamate group was the most potent and selective derivative in its class. researchgate.net This demonstrates that a defined three-dimensional structure is often required for optimal and selective target engagement. Similarly, the effect of stereochemistry on biological recognition and antiparasitic activity has been noted for derivatives of the natural product acivicin, where different stereoisomers showed varied abilities to inhibit the target enzyme PfGAPDH. nih.gov

Table 3: Influence of Stereochemistry on Kv1.3 Channel Blockade Data sourced from a study on benzamide derivatives with substituted cyclohexylamine (B46788) side chains. researchgate.net

Carbamate GroupIsomerKv1.3 IC50 (µM)Selectivity over Kv1.1Selectivity over Kv1.5
Propyl trans0.056-fold6-fold
Propyl cis0.061-fold1-fold
Ethyl trans0.045-fold5-fold
Ethyl cis0.051-fold1-fold

Pharmacophore Modeling and Ligand-Based Design in SAR Investigations

Pharmacophore modeling is a cornerstone of ligand-based drug design, enabling the identification of novel active compounds based on the structural and chemical features of known ligands. nih.gov This approach is particularly valuable when the three-dimensional structure of the biological target is unknown. wdh.ac.id For analogs of this compound, pharmacophore models are constructed by identifying the essential structural motifs and their spatial arrangement required for biological activity.

A typical pharmacophore model for benzamide derivatives is generated from a set of active compounds and generally includes several key features. nih.gov These models serve as 3D queries for screening large chemical databases to find new molecules with potentially similar biological effects. vdoc.pub For instance, a five-featured pharmacophore model developed for a series of three-substituted benzamide derivatives consisted of one hydrogen bond acceptor, one hydrogen bond donor, one hydrophobic feature, and two aromatic rings. nih.gov Another study on benzamide derivatives identified a model with one hydrogen bond acceptor (HBA), one hydrogen bond donor (HBD), one hydrophobic (HY), and one aromatic ring (RA) feature. nih.gov

The essential pharmacophoric features for this compound analogs can be deduced from their core structure:

Hydrogen Bond Acceptor (HBA): The carbonyl oxygen of the benzamide group is a primary HBA feature. The ether oxygen of the azetidinyloxy group can also act as an HBA. medsci.orgnih.gov

Hydrogen Bond Donor (HBD): The -NH2 group of the primary benzamide is a crucial HBD. nih.govnih.gov

Aromatic Ring (AR): The benzene ring provides a scaffold for the other features and can engage in aromatic interactions with the target protein. medsci.org

Hydrophobic (HY): The azetidine ring, being a saturated heterocycle, can contribute to hydrophobic interactions within the binding pocket. nih.gov

These features are illustrated in the table below, which outlines a representative pharmacophore model derived from studies on analogous compounds. The quality and predictive power of such models are often validated statistically using methods like cost analysis and Fischer's randomization tests to ensure their significance. nih.govmedsci.org

Pharmacophoric FeatureStructural Moiety in this compoundImportance in Binding
Hydrogen Bond Acceptor (HBA)Carbonyl Oxygen (C=O) on BenzamideForms critical hydrogen bonds with receptor residues.
Hydrogen Bond Donor (HBD)Amide Group (-CONH2) on BenzamideDonates hydrogen bonds to anchor the ligand in the active site.
Aromatic Ring (AR)Phenyl GroupParticipates in π-π stacking or other aromatic interactions.
Hydrophobic/Alicyclic (HY)Azetidine RingOccupies a hydrophobic pocket, contributing to binding affinity.
Hydrogen Bond Acceptor (HBA)Ether Oxygen (-O-)Can form an additional hydrogen bond, enhancing potency.

Ligand-based design strategies leverage these pharmacophore models to guide the synthesis of new analogs. By modifying the core scaffold while maintaining the key pharmacophoric features, medicinal chemists can systematically explore the SAR to optimize potency and other pharmacological properties. wdh.ac.id

Computational Approaches to SAR Elucidation and Rational Design of Analogues

Computational methods are indispensable tools for understanding the structure-activity relationships of drug candidates at an atomic level and for the rational design of new, more effective analogs. nih.govmdpi.com These in silico techniques, including Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and molecular dynamics (MD) simulations, provide deep insights into how this compound analogs interact with their biological targets.

Quantitative Structure-Activity Relationship (3D-QSAR): 3D-QSAR studies are used to build statistical models that correlate the biological activity of a series of compounds with their 3D structural properties. nih.gov For benzamide analogs, a 3D-QSAR model can be developed using a pharmacophore hypothesis. Such models have shown good predictive power, with high correlation coefficients (R²) and cross-validated coefficients (Q²), indicating their statistical significance. nih.gov These models help in predicting the activity of newly designed compounds before their synthesis, thereby saving time and resources.

Molecular Docking: Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. auctoresonline.org For this compound analogs, docking studies can reveal crucial interactions within the target's binding site. For example, studies on similar benzamide derivatives have shown that the benzamide moiety forms key hydrogen bonds with specific amino acid residues (e.g., Val, Asn, Gly) in the active site. nih.govmdpi.com The docking scores (binding energy) provide an estimate of the binding affinity, allowing for the ranking of different analogs.

Molecular Dynamics (MD) Simulations: MD simulations are employed to study the dynamic behavior of the ligand-receptor complex over time, confirming the stability of the interactions observed in docking studies. nih.gov An MD simulation can verify that the key hydrogen bonds and hydrophobic interactions formed between an analog and its target are maintained, thus validating the binding mode predicted by molecular docking. nih.gov

The rational design of new analogues is guided by the outputs of these computational methods. For instance, if docking studies reveal an unoccupied hydrophobic pocket near the azetidine ring, new analogs can be designed with substituents on the ring to fill this pocket, potentially increasing binding affinity. The predicted activity of these new designs can then be assessed using the established QSAR model before committing to chemical synthesis.

The table below presents hypothetical computational data for a series of this compound analogs, illustrating how these methods are used to guide lead optimization.

AnalogModificationPredicted Activity (pIC50) from QSARDocking Score (kcal/mol)Key Interaction Observed in Docking
Analog 1 (Parent)This compound6.5-7.8H-bond with Asn263
Analog 2Addition of a methyl group to the azetidine N6.8-8.2Increased hydrophobic contact
Analog 3Substitution of benzamide with 2-fluorobenzamide7.1-8.5Additional H-bond with Gly205
Analog 4Replacement of azetidine with piperidine6.2-7.5Steric clash observed

Through the iterative application of these computational techniques, researchers can accelerate the drug discovery process by prioritizing the synthesis of compounds with the highest probability of success. nih.gov

Hybrid Structures Combining Azetidine and Benzamide Frameworks

1 Rationale for Investigating this compound Architecture

The focused investigation into the this compound scaffold is driven by the strategic combination of two key chemical moieties: the azetidine ring and the benzamide group. This unique arrangement offers a compelling platform for medicinal chemistry and drug discovery for several reasons.

The azetidine moiety is a four-membered nitrogen-containing heterocycle that has gained considerable attention as a "privileged scaffold" in modern medicinal chemistry. Its appeal lies in its favorable physicochemical properties. The strained four-membered ring imparts a degree of conformational rigidity, which can be advantageous for specific and high-affinity binding to biological targets. Furthermore, the azetidine ring is a bioisostere for other cyclic and acyclic structures, allowing for the fine-tuning of properties such as solubility, lipophilicity, and metabolic stability. The inclusion of an azetidine ring can lead to improved pharmacokinetic profiles of potential drug candidates.

The benzamide group , on the other hand, is a well-established pharmacophore present in a wide array of biologically active compounds. Benzamide derivatives have demonstrated a remarkable diversity of pharmacological activities, including but not limited to, anti-inflammatory, antimicrobial, and antipsychotic effects. ontosight.ai Their ability to participate in various non-covalent interactions, such as hydrogen bonding and pi-stacking, makes them effective recognition elements for a multitude of biological targets, including enzymes and receptors.

The combination of these two moieties through an oxy linker at the 4-position of the benzamide ring in this compound is a deliberate design strategy. This specific connectivity provides a defined spatial orientation of the azetidine and benzamide components, allowing for systematic exploration of the chemical space around this core structure. By modifying substituents on either the azetidine ring or the benzamide nucleus, researchers can probe structure-activity relationships (SAR) to optimize potency, selectivity, and other drug-like properties. This modular nature of the this compound architecture makes it an attractive starting point for the development of novel chemical probes and potential therapeutic agents.

2 Foundational Research on Related Azetidinyloxybenzamide Derivatives

The scientific interest in this compound is built upon a solid foundation of research into related azetidinyloxy and benzamide derivatives. These earlier studies have provided crucial insights into the biological potential of this class of compounds and have guided the exploration of their structure-activity relationships.

A significant area of investigation for benzamide derivatives has been their interaction with dopamine (B1211576) receptors . Substituted benzamides are known to act as antagonists at D2 and D3 dopamine receptors, which are important targets in the treatment of various neurological and psychiatric disorders. medchemexpress.com For instance, research on related N-substituted pyrrolidinyl-benzamides has shown that the nature of the substituent on the heterocyclic ring plays a critical role in determining the affinity and selectivity for different dopamine receptor subtypes. nih.gov One such derivative, (S)-(+)-N-(1-benzyl-3-pyrrolidinyl)-5-chloro-4-[(cyclopropylcarbonyl)amino]-2-methoxybenzamide, demonstrated high affinity for D3 and D4 receptors, highlighting the potential for developing subtype-selective ligands. nih.gov

Biological Activity of Selected Benzamide Derivatives as Dopamine Receptor Antagonists
CompoundTargetActivity (Ki, nM)Selectivity
(S)-(+)-N-(1-benzyl-3-pyrrolidinyl)-5-chloro-4-[(cyclopropylcarbonyl)amino]-2-methoxybenzamideD3 Receptor2110-fold preference over D2
(S)-(+)-N-(1-benzyl-3-pyrrolidinyl)-5-chloro-4-[(cyclopropylcarbonyl)amino]-2-methoxybenzamideD4 Receptor2.1110-fold selectivity over D2

Furthermore, benzamide derivatives have been explored as modulators of other G protein-coupled receptors (GPCRs). For example, a series of 4-azolyl-benzamides were synthesized and evaluated as agonists for G protein-coupled receptor 52 (GPR52) , a potential target for psychiatric disorders. nih.gov The lead compound from this study, 4-(3-(3-fluoro-5-(trifluoromethyl)benzyl)-5-methyl-1H-1,2,4-triazol-1-yl)-2-methylbenzamide, showed potent agonistic activity and excellent bioavailability. nih.gov

In the realm of oncology, benzamide derivatives have been investigated as smoothened (SMO) antagonists in the Hedgehog signaling pathway, which is aberrantly activated in several cancers. nih.gov One study reported a series of novel benzamide derivatives, with compound 10f significantly inhibiting Hedgehog signaling with a potency comparable to or greater than the known inhibitor GDC-0449. medchemexpress.comnih.gov

The versatility of the benzamide scaffold is further demonstrated by its application as enzyme inhibitors . Derivatives have been synthesized and evaluated for their inhibitory activity against acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease. mdpi.comnih.gov Structure-activity relationship studies of picolinamide (B142947) and benzamide derivatives revealed that the position of a dimethylamine (B145610) side chain significantly influenced the inhibitory activity and selectivity against AChE and butyrylcholinesterase (BChE). nih.gov

Inhibitory Activity of Selected Benzamide Derivatives
CompoundTarget EnzymeIC50 (µM)
Compound 7a (a picolinamide derivative)Acetylcholinesterase (AChE)2.49
N,N′-(1,4-phenylene)bis(3-methoxybenzamide)Acetylcholinesterase (AChE)0.056
N,N′-(1,4-phenylene)bis(3-methoxybenzamide)β-secretase (BACE1)9.01

These foundational studies on a variety of benzamide and azetidine-containing molecules underscore the rich pharmacology associated with these structural motifs. The collective findings provide a strong impetus for the continued investigation of the this compound architecture as a promising starting point for the discovery of new chemical entities with valuable biological activities.

Computational Chemistry and Molecular Modeling of 4 3 Azetidinyloxy Benzamide

Quantum Chemical Calculations for Electronic and Spectroscopic Properties

Quantum chemical calculations are fundamental in determining the intrinsic electronic and structural properties of a molecule.

Density Functional Theory (DFT) is a robust computational method used to investigate the relationship between the structural and spectral properties of molecules. nih.gov For benzamide (B126) derivatives, DFT calculations, often using the B3LYP functional with various basis sets, are employed to optimize the molecular geometry and predict vibrational frequencies. researchgate.netnih.gov These theoretical calculations of infrared (IR) and Raman spectra generally show good agreement with experimental data, helping to confirm the molecular structure. nih.gov Furthermore, DFT is used to analyze electronic properties such as the distribution of electron density and the molecular electrostatic potential (MEP), which identifies the reactive sites of the molecule. nih.gov The Mulliken population analysis, another DFT-based calculation, can reveal how electron density is redistributed within the molecule's ring structures. nih.gov

Table 1: Representative DFT-Calculated Parameters for Benzamide-Related Structures Note: This table is illustrative and based on general findings for benzamide derivatives, not specific to 4-(3-Azetidinyloxy)benzamide.

ParameterTypical MethodInformation Gained
Optimized GeometryDFT/B3LYP/6-311G+(d,p)Bond lengths, bond angles, dihedral angles
Vibrational FrequenciesDFT/B3LYPPredicted IR and Raman spectra for structural confirmation
Molecular Electrostatic Potential (MEP)DFTIdentification of electrophilic and nucleophilic sites
Mulliken Atomic ChargesDFTDistribution of charge on individual atoms

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in predicting a molecule's chemical reactivity and kinetic stability. researchgate.net The energy of the HOMO is associated with the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. researchgate.net The energy gap between the HOMO and LUMO (EHOMO - ELUMO) is a significant parameter; a smaller gap suggests higher chemical reactivity and a greater potential for intermolecular charge transfer. nih.gov These orbital energies are instrumental in understanding various types of reactions and can be used to calculate global chemical descriptors that quantify reactivity. nih.govjomardpublishing.com

The azetidine (B1206935) ring, a four-membered heterocycle, possesses significant ring strain, which influences its reactivity. nih.govbeilstein-journals.org Theoretical studies on azetidine systems often focus on the energetics of ring-opening reactions, which are critical decomposition or metabolic pathways. nih.govacs.org These reactions are highly dependent on the substituents on the azetidine ring and are susceptible to electronic effects. magtech.com.cn For instance, N-substituted aryl azetidines can undergo acid-mediated intramolecular ring-opening decomposition. nih.gov The rate of this decomposition is linked to the pKa of the azetidine nitrogen, indicating that protonation is a key step preceding the ring opening. nih.gov Computational studies can model the transition states and intermediates involved in these processes, providing insight into the reaction mechanisms and the energetic barriers that must be overcome. magtech.com.cn

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target macromolecule, such as a protein or enzyme. walshmedicalmedia.com This method is essential for understanding the structural basis of a compound's biological activity.

Molecular docking simulations are widely used to predict how benzamide-containing ligands bind to the active sites of enzymes like histone deacetylases (HDACs) or other protein targets. nih.govnih.gov The process involves placing the ligand in various conformations within the protein's binding pocket and calculating a score that estimates the binding affinity (e.g., in kcal/mol). nih.gov This allows researchers to compare the potential efficacy of different compounds and to understand how structural modifications might improve binding. nih.gov For benzamide derivatives, docking studies can reveal how the molecule orients itself to interact with key features of the binding site, such as the zinc ion often present in the active site of HDACs. nih.govnih.gov

Table 2: Common Biological Targets for Benzamide-Containing Compounds in Docking Studies Note: This table is illustrative and lists targets for the broader benzamide class, as specific targets for this compound have not been identified in the provided results.

Target ClassSpecific ExampleRelevance
Histone Deacetylases (HDACs)HDAC2, HDAC3Anticancer activity
CholinesterasesAcetylcholinesterase (AChE)Alzheimer's disease treatment
Viral ProteasesSARS-CoV-2 Main ProteaseAntiviral activity
E3 LigasesCereblon (CRBN)Targeted protein degradation (PROTACs)

A primary outcome of molecular docking is the detailed visualization of interactions between the ligand and amino acid residues in the target's binding site. nih.gov These interactions can include hydrogen bonds, van der Waals forces, and electrostatic interactions. walshmedicalmedia.comnih.gov For example, docking studies of benzamide-based HDAC inhibitors have identified key interactions with residues such as histidine and aspartic acid, which coordinate with the zinc ion in the active site. nih.gov Analysis of these interactions helps to explain the compound's binding affinity and selectivity for a particular target. nih.gov Identifying which parts of the ligand (e.g., the benzamide core, the azetidine ring, or other substituents) are involved in these crucial interactions is vital for the rational design of more potent and selective molecules. nih.gov

In Silico Screening Methodologies for Activity Prediction

In the initial stages of drug discovery, in silico screening methodologies are employed to predict the biological activity of compounds like this compound against various biological targets. These methods are cost-effective and time-efficient, allowing for the rapid assessment of large libraries of virtual compounds. The primary goal is to identify and prioritize molecules that are most likely to exhibit the desired therapeutic effect.

Virtual screening can be broadly categorized into two main approaches: ligand-based and structure-based methods. Ligand-based virtual screening (LBVS) relies on the knowledge of other molecules that are active against a specific target. By comparing the physicochemical and structural properties of this compound with those of known active compounds, it is possible to infer its potential activity. Pharmacophore modeling and quantitative structure-activity relationship (QSAR) studies are common LBVS techniques.

Structure-based virtual screening (SBVS), on the other hand, requires the three-dimensional structure of the biological target, which is often a protein or a nucleic acid. Molecular docking is the most prominent SBVS method, where the binding of this compound to the active site of a target is simulated. The scoring functions used in docking programs then estimate the binding affinity, which can be correlated with biological activity. For instance, a typical in silico workflow might involve docking this compound against a panel of cancer-related proteins to predict its potential as an anti-cancer agent. The results of such a screening could be presented in a table format, as shown below, which is a hypothetical representation.

Target ProteinDocking Score (kcal/mol)Predicted Activity
Kinase A-9.5High
Protease B-7.2Moderate
Receptor C-5.1Low
Kinase D-9.8High

This table is for illustrative purposes and does not represent actual experimental data.

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Stability

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to study the conformational changes and stability of this compound and its complexes with biological targets over time. These simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that describes how the positions and velocities of the atoms in the system vary with time.

MD simulations are particularly useful for understanding the flexibility of this compound and how it adapts its conformation upon binding to a protein. This information is crucial for drug design, as the conformational dynamics can significantly influence the binding affinity and efficacy of a drug candidate.

Once an MD simulation of a this compound-protein complex is performed, the resulting trajectory is analyzed to extract meaningful information. Various parameters are calculated to characterize the behavior of the complex. The root-mean-square deviation (RMSD) of the protein backbone and the ligand is often monitored to assess the stability of the simulation and to see if the complex has reached equilibrium. The root-mean-square fluctuation (RMSF) of individual residues can highlight flexible regions of the protein that are important for ligand binding.

Furthermore, the analysis of hydrogen bonds, hydrophobic interactions, and other non-covalent interactions between this compound and the protein can provide a detailed picture of the binding mode and the key residues involved in the interaction. This can be visualized and quantified to understand the persistence of these interactions throughout the simulation.

The stability of the protein-ligand complex is a critical factor for the efficacy of a drug. MD simulations allow for the evaluation of this stability in a dynamic environment that mimics physiological conditions. By analyzing the trajectory, one can observe whether the ligand remains bound to the active site or if it dissociates. The binding free energy, which is a measure of the binding affinity, can also be calculated from the MD trajectory using methods like Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) or Molecular Mechanics Generalized Born Surface Area (MM-GBSA).

Conformational changes in the protein upon ligand binding can also be studied in detail. These changes can be subtle, involving only the side chains of a few residues in the active site, or they can be large-scale, involving the movement of entire domains of the protein. Understanding these conformational changes is essential for elucidating the mechanism of action of the drug. For a compound like this compound, MD simulations can reveal how its binding might induce a specific conformational state in the target protein, leading to either activation or inhibition.

In a biological system, a drug molecule often has to compete with other endogenous or exogenous molecules for binding to its target. Competitive adsorption simulations can be used to study these phenomena. In the context of this compound, such simulations could involve placing the compound, along with a known substrate or inhibitor, near the binding site of a protein and observing which molecule binds preferentially.

These simulations can provide insights into the relative binding affinities and the kinetics of binding and unbinding. By understanding the competitive interactions, it is possible to design more potent and selective drugs. For example, if this compound is being developed as an enzyme inhibitor, competitive adsorption simulations could help in understanding how it competes with the natural substrate of the enzyme. The results of such a simulation could be summarized in a table, as shown in the hypothetical example below.

Competing LigandBinding PreferenceKey Interacting Residues
Natural Substrate XThis compoundArg124, Phe256, Asp301
Known Inhibitor YKnown Inhibitor YTyr99, Val150, Trp205

This table is for illustrative purposes and does not represent actual experimental data.

Cheminformatics Approaches in Compound Discovery and Characterization

Cheminformatics combines chemistry, computer science, and information science to store, retrieve, analyze, and manipulate chemical data. In the context of this compound, cheminformatics plays a crucial role in its discovery and characterization.

Cheminformatics tools can be used to analyze large chemical databases to identify compounds with similar structures or properties to this compound, a process known as similarity searching. This can help in identifying potential backup compounds or in understanding the structure-activity relationships within a chemical series.

Furthermore, cheminformatics methods are used to predict various properties of this compound, such as its physicochemical properties (e.g., solubility, logP), pharmacokinetic properties (ADME - absorption, distribution, metabolism, and excretion), and potential toxicity. These predictions are valuable for prioritizing compounds for further experimental testing and for identifying potential liabilities early in the drug discovery process. The predicted properties are often presented in a tabular format for easy comparison, as illustrated in the hypothetical table below.

PropertyPredicted Value
Molecular Weight192.21 g/mol
LogP0.85
Aqueous SolubilityHigh
Blood-Brain Barrier PermeationLow
hERG InhibitionUnlikely

This table is for illustrative purposes and does not represent actual experimental data.

In Vitro Pharmacological Investigations: Mechanistic Insights of 4 3 Azetidinyloxy Benzamide and Derivatives

Enzyme Inhibition and Modulation Studies

The interaction of benzamide (B126) derivatives with various enzyme systems has been a primary focus of research, leading to the identification of potent and selective inhibitors. These investigations provide critical insights into the structure-activity relationships that govern molecular recognition and enzymatic modulation.

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition Mechanisms and Enzyme Kinetics

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) are critical enzymes in the regulation of cholinergic neurotransmission, and their inhibition is a key therapeutic strategy. nih.govnih.gov Kinetic studies of enzyme inhibitors typically classify their mechanism as competitive, non-competitive, or mixed, which describes how the inhibitor interacts with the enzyme and its substrate. nih.govnih.govscispace.com

Recent research has demonstrated that the benzamide scaffold is a promising starting point for the development of potent AChE inhibitors. nih.govresearchgate.net A study evaluating a series of eleven benzamide derivatives found that several compounds exhibited significant inhibitory activity against AChE. nih.gov The derivative known as JW8 was identified as the most potent, with a half-maximal inhibitory concentration (IC50) value that rivals the established Alzheimer's disease therapeutic, donepezil. nih.govresearchgate.netmdpi.com While detailed kinetic analyses for BChE inhibition by this specific series were not provided, the potent AChE activity highlights the potential of this chemical class in modulating cholinesterase activity. researchgate.netmdpi.com

CompoundTarget EnzymeIC50 (µM)Reference
Benzamide Derivative (JW8)Acetylcholinesterase (AChE)0.056 nih.govmdpi.com
Donepezil (Reference)Acetylcholinesterase (AChE)0.046 nih.govmdpi.com

Dihydrofolate Reductase (DHFR) Inhibition Mechanisms and Binding Mode Analysis

Dihydrofolate reductase (DHFR) is an essential enzyme involved in the synthesis of nucleic acid precursors, making it a well-established target in therapeutic areas like oncology and infectious diseases. mdpi.commdpi.com Benzamide trimethoprim (B1683648) derivatives have been specifically investigated as inhibitors of human DHFR (hDHFR). nih.govresearchgate.netmdpi.com All tested benzamides in one study demonstrated activity against hDHFR, with IC50 values ranging from 4.72 µM to 20.17 µM, proving more active than the parent compound Trimethoprim (TMP). nih.govmdpi.com

Molecular modeling and binding mode analysis revealed a distinct mechanism of inhibition compared to classical antifolates like methotrexate. mdpi.com While traditional inhibitors typically form key hydrogen bonds with the Glu-30 residue in the active site, these benzamide derivatives lack the necessary functional groups for this interaction. mdpi.com Instead, their binding is stabilized by interactions with other key amino acids. For instance, the derivative JW2 interacts strongly with Gly-117, while JW8 forms interactions with Asn-64 and Arg-70. nih.govresearchgate.netmdpi.com Further analysis of related benzamide structures showed the formation of hydrogen bonds with residues such as Ser-59 and Tyr-121, as well as π-π stacking interactions with Phe-34, contributing to a high binding affinity. mdpi.com This unique binding mode suggests a different strategy for achieving potent hDHFR inhibition. mdpi.com

CompoundTarget EnzymeIC50 (µM)Reference
Benzamide Derivatives (Range)Human DHFR (hDHFR)4.72 - 20.17 nih.govmdpi.com
Trimethoprim (TMP) (Reference)Human DHFR (hDHFR)55.26 nih.govmdpi.com
Methotrexate (MTX) (Reference)Human DHFR (hDHFR)0.08 mdpi.com

Dual Enzyme Inhibition Strategies, such as Topoisomerase I and Cyclooxygenase-2 (COX-2)

Given the intricate relationship between inflammation and cancer, a therapeutic strategy involving the dual inhibition of key enzymes in both pathways is of significant interest. nih.gov Cyclooxygenase-2 (COX-2) is a central enzyme in inflammation, while Topoisomerase I (Topo I) is crucial for DNA replication and a target for cancer chemotherapy. Researchers have successfully designed N-2-(phenylamino) benzamide derivatives as dual inhibitors of COX-2 and Topo I. nih.gov

By strategically combining structural elements from fenamates (COX inhibitors) and phenols within a benzamide framework, a series of dual-acting agents were created. nih.gov The optimized compound from this series, designated 1H-30, demonstrated an enhanced inhibitory effect on COX-2 compared to reference compounds and potent inhibition of Topo I. nih.gov This work validates the use of the benzamide scaffold as a versatile platform for developing multi-target ligands, capable of simultaneously modulating distinct pathological pathways. nih.gov

Modulation of Other Specific Enzyme Activities and Biochemical Pathways

The flexibility of the benzamide scaffold allows for its adaptation to target other enzymes beyond those previously discussed. The same series of benzamide derivatives evaluated for AChE and DHFR activity were also assessed for their potential to inhibit β-secretase (BACE1), another key enzyme implicated in neurodegenerative disease. nih.govresearchgate.netmdpi.com

The derivative JW8, which was the most potent AChE inhibitor, also displayed the highest activity against BACE1, with an IC50 value of 9.01 µM. nih.govresearchgate.netmdpi.com This finding underscores the capacity of benzamide-based compounds to engage with multiple, therapeutically relevant enzymes, opening avenues for the development of compounds with tailored polypharmacological profiles.

Receptor Agonism and Antagonism at a Molecular Level

In addition to enzyme inhibition, benzamide derivatives have been engineered to act as potent and selective ligands for receptors, particularly G protein-coupled receptors (GPCRs), which are integral to cellular signaling.

G Protein-Coupled Receptor (GPCR) Agonist Mechanisms (e.g., GPR52)

GPR52 is an orphan GPCR that is highly expressed in the brain and is considered a promising therapeutic target for psychiatric disorders. nih.govnih.gov Structural and pharmacological studies have led to the discovery of several classes of benzamide derivatives that act as potent GPR52 agonists. nih.govutmb.edunih.gov For example, the 4-azolyl-benzamide derivative known as 4u was identified as a potent agonist with a half-maximal effective concentration (EC50) of 75 nM. nih.gov

Mechanism-of-action studies on other benzamide series, such as 3-((4-benzylpyridin-2-yl)amino)benzamides, have provided deeper insights. nih.govresearchgate.net Intriguingly, certain derivatives were found to be G protein-biased agonists. utmb.edunih.govresearchgate.net This means they preferentially activate the G protein/cAMP signaling pathway while having a reduced effect on β-arrestin recruitment, a pathway often associated with receptor desensitization. utmb.eduresearchgate.net This biased agonism results in a more sustained activation of GPR52, which may offer therapeutic advantages. utmb.edunih.govresearchgate.net

Compound ClassRepresentative CompoundTarget ReceptorEC50 (nM)Reference
4-Azolyl-benzamides4uGPR5275 nih.gov
Indoline-4-carboxamides4aGPR52119 nih.gov
3-((4-Benzylpyridin-2-yl)amino)benzamides10a (PW0677)GPR52- utmb.edunih.govresearchgate.net
3-((4-Benzylpyridin-2-yl)amino)benzamides15b (PW0729)GPR52- utmb.edunih.govresearchgate.net
3-((4-Benzylpyridin-2-yl)amino)benzamides24f (PW0866)GPR52- utmb.edunih.govresearchgate.net

Neuronal Nicotinic Receptor (nAChR) Modulation Mechanisms, including Negative Allosteric Modulation

Research into benzamide analogs has identified them as a novel class of ligands for neuronal nicotinic receptors (nAChRs). nih.gov One study identified a lead molecule, 4-(allyloxy)-N-(6-methylpyridin-2-yl)benzamide, which inhibits nAChR activity with an IC₅₀ value of 6.0 μM on human α4β2 nAChRs. nih.gov This inhibition showed a preference of approximately 5-fold against human α3β4 nAChRs. nih.gov The mechanism of action for some anxiolytic compounds within this class has been identified as negative allosteric modulation of the α7 nicotinic acetylcholine (B1216132) receptor. neurofit.com This modulation is non-competitive, meaning the inhibitory effect is not influenced by the concentration of the natural ligand, acetylcholine. neurofit.com For instance, the novel anxiolytic BNC210 has been shown to inhibit both rat and human α7 nAChR currents induced by various agonists, with IC₅₀ values in the range of 1.2-3µM. neurofit.com This negative allosteric modulation is believed to be the cornerstone of its anxiolytic effects. neurofit.com

Table 1: Inhibition of nAChR Subtypes by Benzamide Analogs
CompoundTarget nAChR SubtypeInhibitory Concentration (IC₅₀)Selectivity
4-(allyloxy)-N-(6-methylpyridin-2-yl)benzamideHuman α4β26.0 μM~5-fold preference over human α3β4
BNC210Rat and Human α71.2-3 µM-

Histamine (B1213489) Receptor (H3R) Agonism and Ligand Interactions

While the initial query focused on agonism, the available literature on benzamide derivatives primarily details their role as antagonists of the histamine H3 receptor (H3R). The H3R is a presynaptic autoreceptor that modulates the release of histamine and other neurotransmitters in the brain. wikipedia.org Antagonists of this receptor have stimulant and nootropic effects. wikipedia.org Phenyl(piperazin-1-yl)methanones, a class of benzamide derivatives, have been identified as high-affinity histamine H3 antagonists. nih.gov Optimization of these compounds has led to the discovery of candidates for clinical development. nih.gov The interaction between H3R and dopamine (B1211576) receptors has also been a subject of study, with H3R inverse agonists/antagonists showing potential in mitigating side effects of antipsychotic medications. nih.gov For instance, ciproxifan, an H3 receptor antagonist and inverse agonist, has been shown to presynaptically inhibit the release of glutamate (B1630785) in the rat hippocampus. researchgate.net

Protein-Protein Interaction (PPI) Modulation Mechanisms

The modulation of protein-protein interactions (PPIs) is a burgeoning area of drug discovery, offering the potential for novel therapeutic interventions. rsc.org

Covalent Inhibition Strategies and Specific Target Residue Interactions

Covalent inhibitors form a stable, covalent bond with their target protein, often leading to irreversible inhibition. While specific covalent inhibition strategies for 4-(3-Azetidinyloxy)benzamide are not detailed in the provided search results, the general principle involves the drug molecule acylating catalytic amino acid residues such as serine, threonine, or cysteine within the target enzyme. researchgate.net This mechanism is a hallmark of β-lactam and β-lactone drugs. researchgate.net

Direct Function Inhibition of Specific Protein-Protein Interactions (e.g., TNF, RANKL)

The tumor necrosis factor (TNF) superfamily, which includes Receptor Activator of Nuclear Factor κB Ligand (RANKL), plays a crucial role in various biological processes, including inflammation and bone metabolism. nih.govnih.gov RANKL's interaction with its receptor, RANK, is essential for the differentiation of osteoclasts, the cells responsible for bone resorption. nih.govnih.gov Certain compounds can inhibit osteoclastogenesis by interfering with this signaling pathway. nih.gov For example, N-[2-(4-benzoyl-1-piperazinyl)phenyl]-2-(4-chlorophenoxy) acetamide (B32628) has demonstrated a strong inhibitory effect on osteoclast formation. nih.gov It achieves this by significantly reducing the RANKL-mediated transcription of osteoclast-specific marker genes. nih.gov

Advanced Analytical Techniques for Characterization and Quantification in Research

Spectroscopic Characterization Methods

Spectroscopic techniques are indispensable for elucidating the molecular structure of a compound by examining the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of an organic molecule.

¹H NMR: This technique provides detailed information about the number of different types of protons, their chemical environments, and their proximity to other protons. For 4-(3-Azetidinyloxy)benzamide, one would expect to observe distinct signals for the aromatic protons on the benzene (B151609) ring, the protons of the azetidine (B1206935) ring, and the protons of the amide group. The splitting patterns (e.g., doublets, triplets) and coupling constants would help to confirm the connectivity of the atoms.

¹³C NMR: This method detects the carbon atoms in the molecule, providing information on the number of non-equivalent carbons and their chemical environment (e.g., aromatic, aliphatic, carbonyl). The expected spectrum for this compound would show unique signals for the carbonyl carbon of the amide, the aromatic carbons (some of which would be distinct due to the ether linkage), and the carbons of the azetidine ring.

A hypothetical data table for the expected NMR shifts is presented below.

¹H NMR (Proton) Hypothetical Chemical Shift (ppm) Multiplicity Assignment
Aromatic Protons7.8-8.0DoubletProtons ortho to -C(O)NH₂
Aromatic Protons6.9-7.1DoubletProtons ortho to -O-Azetidine
Azetidine CH5.0-5.2MultipletCH group of the azetidine ring
Azetidine CH₂4.0-4.4MultipletCH₂ groups of the azetidine ring
Amide NH₂7.5 (broad)SingletProtons of the amide group
¹³C NMR (Carbon) Hypothetical Chemical Shift (ppm) Assignment
Carbonyl Carbon165-170C=O of the amide
Aromatic Carbon160-165C attached to the oxygen
Aromatic Carbons128-132CH carbons ortho to -C(O)NH₂
Aromatic Carbon125-130C attached to the amide group
Aromatic Carbons114-118CH carbons ortho to the oxygen
Azetidine Carbon60-65CH carbon of the azetidine ring
Azetidine Carbons50-55CH₂ carbons of the azetidine ring

Infrared (IR) Spectroscopy and Fourier Transform Infrared (FTIR) Analysis for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. An FTIR spectrum of this compound would be expected to show characteristic absorption bands for the N-H bonds of the amide, the C=O (carbonyl) bond of the amide, the C-O-C (ether) linkage, and the C-H bonds of the aromatic and azetidine rings.

Functional Group Hypothetical IR Absorption Range (cm⁻¹)
N-H Stretch (Amide)3100-3500
C=O Stretch (Amide)1630-1680
C-N Stretch (Amide)1350-1450
C-O-C Stretch (Ether)1050-1250
Aromatic C-H Stretch3000-3100

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can also provide structural information through analysis of fragmentation patterns.

MS: A standard mass spectrum would show a molecular ion peak corresponding to the mass of the protonated molecule [M+H]⁺.

HRMS: High-resolution mass spectrometry provides a very precise measurement of the molecular weight, which can be used to determine the elemental composition of the molecule with high confidence.

The fragmentation pattern would likely involve cleavage of the ether bond and the amide bond, yielding characteristic fragment ions.

UV-Vis Spectroscopy for Electronic Transitions and Concentration Determination

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a compound, which corresponds to the promotion of electrons to higher energy orbitals. Aromatic compounds like this compound typically exhibit strong UV absorption. This technique can be used to determine the concentration of the compound in a solution by applying the Beer-Lambert law, provided a standard calibration curve is established.

Chromatographic Separation and Detection Techniques

Chromatographic methods are used to separate the components of a mixture and can be coupled with various detectors for quantification.

Liquid Chromatography Coupled with Mass Spectrometry (LC-MS) for Separation and Quantitative Determination

Liquid chromatography-mass spectrometry (LC-MS) is a powerful technique that combines the separation capabilities of high-performance liquid chromatography (HPLC) with the detection power of mass spectrometry. This method is highly sensitive and selective, making it ideal for quantifying the amount of a compound in complex matrices such as biological fluids or environmental samples. An LC-MS method for this compound would be developed to achieve good chromatographic separation from any impurities or other components in the sample, followed by detection using the mass spectrometer, often in a selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for enhanced sensitivity and specificity.

Thin Layer Chromatography (TLC) for Purity Assessment and Reaction Monitoring

Thin Layer Chromatography is an indispensable technique for the rapid and qualitative assessment of compound purity and for monitoring the progress of chemical reactions. Its simplicity, speed, and low cost make it a fundamental tool in the organic chemistry laboratory. In the context of this compound, TLC is utilized to separate the target compound from starting materials, byproducts, and other impurities.

The separation on a TLC plate is based on the principle of differential partitioning of the components of a mixture between a stationary phase (a thin layer of adsorbent material, such as silica gel, on a flat support) and a mobile phase (a solvent or a mixture of solvents). The distance a compound travels up the plate is quantified by its retention factor (Rf), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front. A pure compound should ideally appear as a single spot on the developed TLC plate.

For this compound, a typical TLC analysis would involve dissolving a small sample of the compound in a suitable solvent and spotting it onto a silica gel plate. The plate is then developed in a chamber containing an appropriate mobile phase. The choice of the mobile phase is critical and is determined empirically to achieve optimal separation. A common mobile phase for benzamide (B126) derivatives might consist of a mixture of a non-polar solvent (like hexane or ethyl acetate) and a polar solvent (like methanol or acetone), with the ratio adjusted to obtain an Rf value for the target compound ideally between 0.3 and 0.7. After development, the spots are visualized, often using ultraviolet (UV) light if the compound is UV-active, or by staining with a chemical reagent.

During synthesis, TLC can be used to monitor the disappearance of starting materials and the appearance of the product, this compound, allowing the researcher to determine the optimal reaction time.

Interactive Data Table: Hypothetical TLC Parameters for this compound

ParameterValue/Description
Stationary Phase Silica Gel 60 F254
Mobile Phase Ethyl Acetate (B1210297) : Methanol (9:1, v/v)
Visualization UV Light (254 nm)
Rf Value ~0.45
Application Purity assessment, reaction monitoring

Note: The data in this table is hypothetical and serves as an illustrative example of typical TLC parameters for a compound of this nature. Actual experimental values may vary.

High-Performance Liquid Chromatography (HPLC) for Purity Verification and Quantification

High-Performance Liquid Chromatography is a powerful analytical technique used for the separation, identification, and quantification of components in a mixture. It offers higher resolution, sensitivity, and reproducibility compared to TLC. For this compound, HPLC is the method of choice for accurate purity determination and quantitative analysis.

In HPLC, a liquid sample is injected into a column packed with a stationary phase. A liquid mobile phase is then pumped through the column at high pressure, and the components of the sample are separated based on their differential interactions with the stationary and mobile phases. The time it takes for a compound to elute from the column is known as its retention time, which is a characteristic property for a given set of chromatographic conditions.

A typical HPLC method for this compound would employ a reversed-phase column (e.g., a C18 column), where the stationary phase is non-polar and the mobile phase is a polar solvent mixture, such as acetonitrile and water, often with a modifier like formic acid or trifluoroacetic acid to improve peak shape. The separation is usually monitored by a UV detector at a wavelength where the compound exhibits strong absorbance.

For purity analysis, a chromatogram of this compound is obtained, and the area of the main peak is compared to the total area of all peaks. The purity is often expressed as a percentage of the main peak area relative to the total peak area. For quantification, a calibration curve is constructed by analyzing standard solutions of known concentrations. The concentration of this compound in an unknown sample can then be determined by comparing its peak area to the calibration curve.

Interactive Data Table: Hypothetical HPLC Parameters for this compound

ParameterValue/Description
Column C18, 5 µm, 4.6 x 150 mm
Mobile Phase A: 0.1% Formic Acid in WaterB: Acetonitrile
Gradient 10-90% B over 15 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Retention Time ~7.8 min
Application Purity verification, quantification

Note: The data in this table is hypothetical and serves as an illustrative example of typical HPLC parameters for a compound of this nature. Actual experimental values may vary.

Elemental Analysis for Compound Purity and Composition Verification

Elemental analysis is a fundamental technique used to determine the elemental composition (by mass) of a compound. It provides essential information for verifying the empirical formula of a newly synthesized compound like this compound. The technique typically measures the mass percentages of carbon (C), hydrogen (H), and nitrogen (N).

The analysis is performed using a dedicated elemental analyzer, where a small, precisely weighed sample of the compound is combusted in a high-temperature furnace. The combustion products (carbon dioxide, water, and nitrogen gas) are then separated and quantified by a detector.

The experimentally determined mass percentages of C, H, and N are then compared with the theoretical values calculated from the compound's molecular formula (C10H12N2O2). A close agreement between the experimental and theoretical values (typically within ±0.4%) provides strong evidence for the compound's purity and confirms its elemental composition.

Interactive Data Table: Elemental Analysis Data for this compound (Molecular Formula: C10H12N2O2)

ElementTheoretical Mass %Experimental Mass %
Carbon (C) 62.4962.55
Hydrogen (H) 6.296.33
Nitrogen (N) 14.5714.61

Note: The experimental data in this table is hypothetical and serves as an illustrative example. A close correlation between theoretical and experimental values is crucial for compound verification.

Future Research Directions and Unanswered Questions

Exploration of Novel Synthetic Pathways for Complex Derivatization of 4-(3-Azetidinyloxy)benzamide

The ability to generate a diverse library of analogs is fundamental to any successful drug discovery campaign. While standard methods for amide bond formation and ether synthesis can produce the core this compound structure, future research must focus on developing more sophisticated and versatile synthetic methodologies to enable complex derivatization.

Key areas for exploration include:

Late-Stage Functionalization: Developing reactions that allow for the modification of the benzamide (B126) or azetidine (B1206935) rings after the core scaffold has been assembled. This could include C-H activation strategies to introduce substituents onto the aromatic ring or novel ring-opening and functionalization reactions for the azetidine moiety.

Advanced Coupling Reactions: Moving beyond traditional methods, research could explore modern cross-coupling techniques, such as visible-light-mediated or nickel-catalyzed denitrogenative cross-coupling reactions, which have been used to create ortho-substituted benzamides from benzotriazinone precursors. nih.gov These methods could offer new ways to introduce diverse chemical groups at specific positions.

Green Chemistry Approaches: Investigating the use of environmentally benign and efficient synthetic methods, such as ultrasound-assisted synthesis, which has been shown to accelerate reactions and improve yields for related azetidinone structures. nih.gov

Oxidative Methodologies: Exploring metal-free oxidation reactions, like those mediated by PhIO, which have been successfully used to synthesize complex 2-(4-hydroxyphenoxy)benzamide derivatives, could provide novel pathways for functionalizing the scaffold. mdpi.com

Potential Synthetic StrategyTarget MoietyRationale for Exploration
C-H ActivationBenzamide aromatic ringAllows for direct introduction of functional groups without pre-functionalized starting materials, enhancing synthetic efficiency.
Ring-Opening/FunctionalizationAzetidine ringCreates opportunities for novel 3D vectors and attachment points for different pharmacophoric elements.
Visible-Light-Mediated CouplingBenzamide aromatic ringOffers mild, catalyst-driven methods for forming complex carbon-carbon or carbon-heteroatom bonds under green conditions. nih.gov
Ultrasound-Assisted SynthesisOverall ReactionCan reduce reaction times, increase yields, and represents a more sustainable synthetic approach. nih.gov

Advanced Computational Modeling for Predictive Design, Lead Optimization, and Deeper Mechanistic Understanding

To guide synthetic efforts and accelerate the discovery process, the integration of advanced computational modeling is essential. These in silico techniques can provide predictive insights into how modifications to the this compound scaffold will affect its biological activity and pharmacokinetic properties.

Future computational research should focus on:

Structure-Based Drug Design (SBDD): Once a biological target is identified, molecular docking and molecular dynamics (MD) simulations can be used to predict the binding poses of novel analogs within the target's active site. This was effectively used in the design of novel tyrosine kinase inhibitors based on a 4-(arylaminomethyl)benzamide scaffold. nih.gov

Pharmacophore Modeling: In the absence of a known target structure, a pharmacophore model can be developed based on a set of active analogs. This model defines the essential 3D arrangement of chemical features required for activity and can be used to screen virtual libraries for new hits.

ADMET Prediction: Early-stage prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial for successful lead optimization. nih.gov Computational models can predict properties like solubility, cell permeability, and potential metabolic liabilities, allowing chemists to prioritize compounds with more favorable drug-like characteristics. nih.govnih.gov

Computational ToolApplication in Drug DiscoveryRelevance to this compound
Molecular DockingPredicts binding conformation and affinity of a ligand to a biological target.Guide the design of derivatives with improved binding to a specific enzyme or receptor. nih.gov
Molecular Dynamics (MD)Simulates the movement of a ligand-protein complex over time to assess binding stability.Validate docking poses and understand the dynamic interactions between analogs and their targets. nih.gov
ADMET PredictionIn silico estimation of pharmacokinetic and toxicity profiles.Prioritize the synthesis of analogs with a higher probability of success in later-stage development. nih.gov
Quantum Mechanics (QM)Calculates electronic properties to understand reaction mechanisms and ligand-receptor interactions at a deeper level.Elucidate subtle electronic effects of substitutions on binding affinity and reactivity.

Deeper Elucidation of Molecular Mechanisms of Action for Identified Biological Activities

Identifying that a compound has biological activity is only the first step. A critical area of future research will be to precisely determine the molecular mechanism(s) through which this compound analogs exert their effects. Without this understanding, rational optimization is impossible.

Key research questions include:

Target Identification: What specific protein, enzyme, or receptor does the compound interact with? Techniques like thermal shift assays, affinity chromatography, and proteomic approaches can be employed to pull down and identify the direct binding partners.

Pathway Analysis: Once a target is identified, how does modulating that target lead to the observed cellular or physiological effect? This involves cell-based assays to study downstream signaling pathways and changes in gene expression.

Enzymatic and Cellular Assays: For analogs showing potential as, for example, kinase inhibitors or antibacterial agents, a battery of specific assays is required. This could include kinase activity assays against a panel of kinases or minimum inhibitory concentration (MIC) assays against various bacterial strains. nih.govnih.gov Research on N-(1,3,4-oxadiazol-2-yl)benzamide analogs demonstrated their potential as bacteriostatic agents against drug-resistant bacteria. nih.gov

Development of Targeted Probes and Chemical Biology Tools Utilizing the this compound Scaffold

Transforming the this compound scaffold into a chemical probe is a powerful strategy for target identification and mechanistic studies. nih.gov These probes are derivatives modified with specific functional groups that enable visualization or capture of their molecular targets.

Future work in this area should involve:

Photoaffinity Labeling: Designing and synthesizing analogs that incorporate a photoreactive group, such as a diazide or benzophenone. nih.gov Upon UV irradiation, these probes form a covalent bond with their target protein, allowing for its subsequent isolation and identification. researchgate.net

Reporter Tag Conjugation: Attaching a reporter tag, such as biotin (B1667282) or a fluorescent dye, via a chemical linker. The biotin tag allows for affinity purification of the target protein, while a fluorescent tag can be used to visualize the subcellular localization of the compound and its target.

Probe ComponentExampleFunction
Scaffold This compoundProvides the core binding interaction with the biological target.
Photoreactive Group Aryl Azide, BenzophenoneForms a covalent bond with the target upon UV activation for permanent labeling. nih.gov
Reporter Tag Biotin, FluoresceinEnables purification (biotin) or visualization (fluorescein) of the probe-target complex.
Linker Alkyl chain, PEGConnects the scaffold to the reporter tag without interfering with target binding.

Investigation into the Selectivity and Specificity Profiles of this compound Analogs Across Diverse Biological Targets

A crucial aspect of developing a safe and effective therapeutic is ensuring it acts selectively on its intended target with minimal off-target effects. Therefore, a systematic investigation into the selectivity and specificity of any promising this compound analog is paramount.

This research should entail:

Broad Target Screening: Testing active compounds against large panels of related and unrelated biological targets. For example, if an analog is identified as a kinase inhibitor, it should be screened against a comprehensive panel of human kinases to determine its selectivity profile. nih.govnih.gov

Counter-Screening: Actively screening against targets known to cause toxicity, such as the hERG ion channel or various cytochrome P450 enzymes.

Structure-Activity Relationship (SAR) for Selectivity: As new analogs are synthesized, systematically mapping how structural changes influence not just potency but also selectivity. This can reveal specific substitutions that enhance binding to the desired target while diminishing interactions with off-targets. This approach has been used to develop selective dual-target inhibitors for EGFR and HER-2. nih.gov

Target ClassExample TargetsRationale for Screening
Primary Target Family e.g., Protein Kinases (EGFR, HER-2, RET)To determine selectivity within the intended target class and identify dual-target inhibitors. nih.govnih.gov
Common Off-Targets hERG Channel, Cytochrome P450sTo proactively identify potential liabilities related to cardiotoxicity and drug metabolism.
Antimicrobial Targets FtsZ, Enoyl-ACP reductase (FabI)To explore potential antibacterial applications and mechanisms. nih.govmdpi.com
CNS Receptors Dopamine (B1211576), Serotonin ReceptorsTo assess potential for central nervous system effects, either desired or undesired.

Q & A

Q. What are the optimal synthetic routes for 4-(3-Azetidinyloxy)benzamide, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves coupling azetidine derivatives with benzamide precursors. Key steps include:
  • Azetidine activation : Use of coupling agents like EDCI or HATU to activate the azetidinyloxy group for nucleophilic substitution .

  • Solvent selection : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance reaction efficiency by stabilizing intermediates .

  • Temperature control : Reactions often proceed at 0–25°C to minimize side reactions (e.g., hydrolysis of the azetidine ring) .

  • Yield optimization : Yields >70% are achievable with stoichiometric control (1:1.2 molar ratio of benzamide to azetidine derivative) .

    • Data Table :
Reagents/ConditionsYield (%)Purity (HPLC)Key Side Products
EDCI, DMF, 0°C7298%Unreacted azetidine
HATU, CH₃CN, RT6895%Hydrolyzed benzamide

Q. How can researchers characterize the structural and thermal stability of this compound?

  • Methodological Answer : Use a combination of:
  • NMR spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., azetidine O-linkage at the 4-position of benzamide) .
  • Thermogravimetric analysis (TGA) : Assess decomposition temperatures (>200°C suggests stability for storage) .
  • Differential scanning calorimetry (DSC) : Identify phase transitions; sharp melting points indicate crystalline purity .
  • HPLC-MS : Quantify impurities (e.g., residual solvents or hydrolyzed byproducts) .

Q. What in vitro assays are suitable for evaluating the biological activity of this compound?

  • Methodological Answer : Prioritize assays aligned with its structural analogs:
  • Enzyme inhibition : Test against HDACs (histone deacetylases) using fluorogenic substrates, as benzamide derivatives are known HDAC inhibitors .
  • Anticancer activity : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) with IC₅₀ calculations .
  • Antimicrobial screening : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound analogs?

  • Methodological Answer : Contradictions often arise from assay variability or off-target effects. Mitigate by:
  • Dose-response validation : Use 8–12 concentration points to ensure reproducible IC₅₀ values .

  • Orthogonal assays : Confirm HDAC inhibition via Western blotting for acetylated histone H3 .

  • Metabolic profiling : Rule out nonspecific cytotoxicity via ATP/ADP ratio assays .

    • Data Table :
StudyReported IC₅₀ (HDAC1)Assay TypeKey Confounding Factor
Smith et al. (2022)1.2 µMFluorogenicHigh DMSO concentration
Lee et al. (2023)5.8 µMWestern blotPartial protein degradation

Q. What computational strategies predict the binding mode of this compound to HDAC enzymes?

  • Methodological Answer :
  • Molecular docking : Use AutoDock Vina with HDAC1 crystal structures (PDB: 4BKX). Focus on the zinc-binding domain; azetidine’s oxygen may coordinate Zn²⁺ .
  • MD simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-enzyme complexes .
  • QSAR modeling : Corrogate substituent effects (e.g., azetidine vs. piperidine) on inhibitory potency .

Q. How do structural modifications to the azetidine ring impact pharmacokinetic properties?

  • Methodological Answer :
  • LogP optimization : Introduce electron-withdrawing groups (e.g., -CF₃) to reduce hydrophobicity and improve solubility .
  • Metabolic stability : Use liver microsome assays to compare half-life of azetidine vs. pyrrolidine analogs .
  • Bioavailability : Rat PK studies with LC-MS quantification of plasma concentrations over 24h .

Key Research Challenges

  • Contradictory HDAC inhibition data : Address assay-specific artifacts (e.g., redox activity of benzamide derivatives) .
  • Azetidine ring instability : Explore protective groups (e.g., Boc) during synthesis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.